2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-3-phenyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)15-14(12-7-5-4-6-8-12)16-18-13(17(21)22)9-11(3)20(16)19-15/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLNAHDINAPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(C)C)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isoflavone with 3-aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Microwave irradiation and conventional heating are often employed to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant anticancer potential through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. Studies have shown that derivatives of this compound can effectively inhibit cancer cell lines such as MCF-7 and HCT116.
Case Studies:
- Inhibition of Cyclin-dependent Kinase (CDK): A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting CDK2, which is crucial for cell cycle regulation. Compounds derived from this scaffold exhibited IC50 values as low as 0.39 μM against HCT116 cells .
- Antitumor Activity: Research has indicated that compounds similar to 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can induce apoptosis in cancer cells through activation of apoptotic pathways .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 ± 0.11 | CDK Inhibition |
| Compound B | HCT116 | 0.39 ± 0.06 | Apoptosis Induction |
| Compound C | B16-F10 | 0.49 ± 0.07 | Cell Cycle Arrest |
Anti-inflammatory Properties
Biological Activity:
The pyrazolo[1,5-a]pyrimidine structure has been associated with anti-inflammatory effects by modulating pathways such as TNF-alpha and IL-6 production. These pathways are critical in inflammatory responses and their inhibition can lead to therapeutic benefits in diseases characterized by chronic inflammation.
Research Findings:
Recent studies have shown that certain derivatives exhibit significant inhibition of inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Applications
Activity Against Pathogens:
The compound's structure has also been explored for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have shown activity against various bacterial strains, including those resistant to conventional antibiotics.
Mechanism Insights:
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent positions and functional groups, significantly influencing their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Comparative Data of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Hydrogen Bonding Capacity : The carboxylic acid (–COOH) at position 5 in the target compound improves aqueous solubility and interaction with biological targets, similar to analogs in and .
- Aromatic vs. Aliphatic Substituents : The phenyl group at position 3 in the target compound increases lipophilicity compared to methyl or cyclopropyl substituents, which may influence membrane permeability .
Biological Activity
2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 887833-49-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C17H17N3O2, with a molecular weight of approximately 295.33 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core that is known for various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds sharing structural similarities with 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Topoisomerase-IIa inhibition |
| NCI-H460 | 8.55 ± 0.35 | Microtubule disassembly |
| MCF-7 | 14.31 ± 0.90 | Apoptosis induction |
These results suggest that the compound may induce apoptosis and inhibit critical cellular processes in cancer cells .
Antitubercular Activity
In addition to its anticancer properties, the compound has been investigated for its activity against Mycobacterium tuberculosis (Mtb). Research indicates that analogues of pyrazolo[1,5-a]pyrimidine can interfere with iron homeostasis in mycobacteria, which is crucial for their growth and survival:
| Compound | MIC (µM) | Target |
|---|---|---|
| Compound 1 | 250 | Iron uptake inhibition |
| Compound 2 | Moderate | DXS inhibition |
These compounds were found to exhibit low cytotoxicity while effectively targeting Mtb within macrophages .
The mechanisms by which this compound exerts its biological effects are complex and multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Iron Homeostasis : By binding to intracellular iron, it disrupts essential metabolic processes in pathogens like Mtb.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through various mechanisms.
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Cancer Cell Lines : A series of derivatives were synthesized and tested against HeLa and A549 cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.39 µM to 42 µM.
- Antitubercular Screening : A focused library of analogues was screened against Mtb, revealing several candidates with promising antitubercular activity while maintaining low cytotoxicity to mammalian cells .
Q & A
Q. What are the standard synthetic routes for 2-isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
The compound is synthesized via condensation of 5-amino-3-phenylpyrazole derivatives with carbonyl-containing precursors (e.g., ethyl 2,4-dioxopentanoate) under reflux conditions in ethanol or DMF. Subsequent acidification and recrystallization (e.g., from cyclohexane or ethanol/DMF mixtures) yield the target compound. Key steps include cyclization and purification via column chromatography using petroleum ether/ethyl acetate mixtures .
Q. Which spectroscopic techniques are used to confirm its structural integrity?
Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions, such as isopropyl methyl splits (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.2–8.0 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks). Elemental analysis validates C, H, N content .
Q. How is crystallographic data utilized to analyze its solid-state structure?
Single-crystal X-ray diffraction reveals planar fused pyrazole-pyrimidine rings (dihedral angle <2°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å). This data validates bond lengths, angles, and packing efficiency, critical for understanding stability and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Acidic or basic conditions (e.g., pyridine) promote enamine formation in precursor reactions .
- Temperature : Reflux (~80°C) balances reaction kinetics and side-product minimization .
- Purification : Gradient column chromatography (petroleum ether/ethyl acetate) separates isomers, while recrystallization removes impurities .
Q. How to resolve contradictions in NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding shifts.
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening.
- 2D techniques : HSQC and HMBC correlate ambiguous protons/carbons, distinguishing regioisomers .
Q. What strategies enhance substituent functionalization at position 7?
- Enaminone intermediates : React 5-aminopyrazole with (E)-3-(dimethylamino)-1-heteroarylprop-2-en-1-one to introduce heteroaryl groups (e.g., furan, pyridine) .
- Coupling reactions : Use bis(pentafluorophenyl) carbonate (BPC) to activate carboxylic acids for amide bond formation with amines .
Q. How do computational methods predict physicochemical properties?
- Hydrogen bonding : Calculated donor/acceptor counts (e.g., 1 donor, 5 acceptors) align with solubility and crystal packing trends .
- LogP : Predicted lipophilicity (~1.1–2.5) guides solvent selection for biological assays .
Biological and Mechanistic Questions
Q. What role do substituents (e.g., trifluoromethyl) play in bioactivity?
The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and target binding (e.g., enzyme active sites). Derivatives with this group show improved selectivity as kinase or receptor antagonists .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Q. What mechanisms underlie its potential as a COX-2 or HMG-CoA reductase inhibitor?
Molecular docking studies suggest the pyrazolo[1,5-a]pyrimidine core mimics purine scaffolds, competitively binding to ATP sites or catalytic domains. Substituents like carboxylic acids coordinate with Mg²⁺ ions in HMG-CoA reductase .
Methodological Considerations
Q. How to assess stability under storage and experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
